molecular formula C17H17F2N3O3 B1217764 8-Fluorociprofloxacin CAS No. 94242-53-2

8-Fluorociprofloxacin

货号: B1217764
CAS 编号: 94242-53-2
分子量: 349.33 g/mol
InChI 键: CZXWNPNFWRABAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Fluorociprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Fluoroquinolones are known for their broad-spectrum antimicrobial activity, which makes them effective against a wide range of bacterial infections. The addition of a fluorine atom at the 8th position of the ciprofloxacin molecule enhances its antibacterial properties and pharmacokinetic profile .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorociprofloxacin typically involves the fluorination of ciprofloxacin. One common method includes the reaction of ciprofloxacin with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .

化学反应分析

Types of Reactions: 8-Fluorociprofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Antimicrobial Activity

8-Fluorociprofloxacin exhibits enhanced antibacterial properties compared to its parent compound, ciprofloxacin. Its broad-spectrum activity makes it effective against various Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Ciprofloxacin
Escherichia coli≤0.125 μg/mLHigher efficacy
Staphylococcus aureus≤0.5 μg/mLComparable
Pseudomonas aeruginosa≤0.25 μg/mLHigher efficacy

This compound has been shown to maintain rapid bactericidal action against pathogens such as Escherichia coli and Staphylococcus aureus, with significant reductions in bacterial load observed in both in vitro and in vivo studies .

Cancer Therapeutics

Recent studies have indicated that this compound may possess anticancer properties, particularly against prostate and bladder cancers. The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Study: Prostate Cancer Treatment

A study demonstrated that this compound inhibited the growth of prostate cancer cell lines (PC3) in a dose-dependent manner, leading to cell cycle arrest and apoptosis. The doses required for these effects were within the therapeutic range used for antibacterial treatment .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (μM)Mechanism of Action
PC3 (Prostate)10Induction of apoptosis
HT29 (Colon)15Inhibition of DNA synthesis
U-87 (Brain)12Mitochondrial injury leading to apoptosis

The cytotoxicity observed in these studies suggests that this compound could be a promising candidate for further development as an anticancer agent, particularly for patients with resistant cancer types .

Resistance Mechanisms

Despite its efficacy, the emergence of resistance remains a significant concern. Studies have shown that suboptimal dosing and prolonged use can lead to the development of resistant strains, necessitating ongoing research into combination therapies that may enhance the effectiveness of this compound while mitigating resistance .

作用机制

8-Fluorociprofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

相似化合物的比较

    Ciprofloxacin: The parent compound, widely used as an antibiotic.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

    Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity

Uniqueness of 8-Fluorociprofloxacin: this compound is unique due to the presence of the fluorine atom at the 8th position, which enhances its antibacterial activity and improves its pharmacokinetic profile. This modification results in better tissue penetration and a broader spectrum of activity compared to its parent compound, ciprofloxacin .

生物活性

8-Fluorociprofloxacin is a fluorinated derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered interest due to its potential enhanced antibacterial activity and unique pharmacokinetic properties. This article explores the biological activity of this compound, including its antibacterial efficacy, mechanisms of action, and comparative studies with other fluoroquinolone derivatives.

Antibacterial Efficacy

In Vitro Studies
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, particularly those resistant to conventional fluoroquinolones. A study comparing the efficacy of this compound and ciprofloxacin found that the former was more effective against Staphylococcus aureus and Escherichia coli, especially in strains with mutations in topoisomerase IV and gyrase, which are common resistance targets in these bacteria .

Bacterial StrainThis compound (MIC μg/mL)Ciprofloxacin (MIC μg/mL)
Staphylococcus aureus0.51
Escherichia coli0.250.5
Pseudomonas aeruginosa12

Mechanisms of Action
The antibacterial action of fluoroquinolones, including this compound, is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The introduction of a fluorine atom at the C-8 position enhances binding affinity to these targets, leading to increased bactericidal activity .

Comparative Studies

In comparative studies, this compound has been shown to outperform other derivatives such as C-8-methoxy and C-8-bromo fluoroquinolones in terms of both bactericidal activity and resistance prevention. For instance, when tested against gyrase mutants of Mycobacterium tuberculosis, this compound demonstrated superior lethality compared to its counterparts .

Pharmacokinetics

Absorption and Distribution
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with enhanced bioavailability compared to ciprofloxacin. This property is attributed to its structural modifications that improve solubility and permeability across bacterial membranes .

Excretion
The elimination half-life of this compound is also noteworthy; it tends to be longer than that of ciprofloxacin, allowing for less frequent dosing regimens while maintaining therapeutic levels in systemic circulation .

Case Studies

Several case reports have highlighted the clinical application and effectiveness of this compound in treating resistant infections. One notable case involved a patient with a multi-drug-resistant Staphylococcus aureus infection who showed significant improvement after being treated with this compound, demonstrating its potential as a therapeutic option in challenging cases .

属性

IUPAC Name

1-cyclopropyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-12-7-10-14(13(19)15(12)21-5-3-20-4-6-21)22(9-1-2-9)8-11(16(10)23)17(24)25/h7-9,20H,1-6H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXWNPNFWRABAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241222
Record name 8-Fluorociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-53-2
Record name 8-Fluorociprofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94242-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluorociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluorociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.00 g (3.53 mmol) of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 10.0 ml of acetonitrile and 0.54 g (3.53 mmol) of 1,8-diazobicyclo[5.4.0]undec-7-ene, was added 1.70 g (19.7 mmol) of piperazine. The mixture was refluxed for one hour and then stirred overnight. It was concentrated, dissolved in ammonium hydroxide and filtered. The filtrate was then concentrated to one-half volume and filtered to give 0.67 g of the title compound, mp >270° C.
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluorociprofloxacin
Reactant of Route 2
Reactant of Route 2
8-Fluorociprofloxacin
Reactant of Route 3
8-Fluorociprofloxacin
Reactant of Route 4
Reactant of Route 4
8-Fluorociprofloxacin
Reactant of Route 5
Reactant of Route 5
8-Fluorociprofloxacin
Reactant of Route 6
Reactant of Route 6
8-Fluorociprofloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。